molecular formula C23H27N3O4S B2550399 2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921535-12-8

2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2550399
CAS No.: 921535-12-8
M. Wt: 441.55
InChI Key: ANTACZOADQUPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound notable for its diverse structural components. The molecule incorporates features from benzenesulfonamide, pyridazinone, and alkyl groups, giving it unique properties that have piqued the interest of researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of benzenesulfonamide base: : Reaction of benzenesulfonyl chloride with appropriate amines.

  • Introduction of isopropyl and ethoxy groups: : Using alkyl halides or alcohol derivatives under controlled conditions.

  • Coupling with pyridazinone derivatives: : Implementing suitable coupling reagents like EDCI or DCC to facilitate the reaction.

Industrial Production Methods

Scaling up the production of this compound might involve:

  • Batch processing: : Standard in pharmaceutical and chemical industries for precise control over reaction conditions.

  • Flow chemistry: : Continuous production method allowing for real-time monitoring and scalability, which can be particularly useful for maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : May involve transformation of specific alkyl or aryl groups using oxidizing agents like PCC or KMnO4.

  • Reduction: : Reductive amination using hydrides or catalytic hydrogenation for modifying the nitrogen-containing moieties.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the sulfonamide group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), Pyridinium chlorochromate (PCC)

  • Reducing Agents: : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

  • Catalysts: : Palladium on carbon (Pd/C), Platinum oxide (PtO2)

Major Products Formed

Depending on the reaction pathway:

  • Oxidation Products: : Ketones, aldehydes, or carboxylic acids depending on the starting alkyl group.

  • Reduction Products: : Amines, hydroxyl groups.

  • Substitution Products: : Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Acts as an intermediate in the synthesis of more intricate organic compounds.

  • Study of Reaction Mechanisms: : Understanding the behavior of sulfonamides and their derivatives.

Biology

  • Biochemical Probes: : Used in studies to track and understand biological pathways involving sulfonamide compounds.

  • Drug Discovery: : Potential pharmaceutical applications due to its structural similarity to bioactive molecules.

Medicine

  • Antibacterial Agents: : Sulfonamides have historical significance as antibiotics, and derivatives might exhibit similar properties.

  • Anti-inflammatory Properties: : Potential use in developing anti-inflammatory medications.

Industry

  • Chemical Manufacturing: : Utilized in the production of specialty chemicals.

  • Material Science:

Mechanism of Action

2-Ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide may exert its effects through interaction with specific biological targets:

  • Molecular Targets: : Enzymes involved in inflammation, bacterial cell wall synthesis.

  • Pathways: : Sulfonamide compounds often inhibit folate synthesis in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Other Sulfonamides

  • Uniqueness: : The incorporation of a pyridazinone moiety distinguishes it from simpler sulfonamides, potentially enhancing its bioactivity.

  • Structural Similarities: : Shares common features with other benzenesulfonamides.

Similar Compounds

  • Sulfanilamide: : Parent compound for many sulfonamide antibiotics.

  • Sulfamethoxazole: : Widely used antibacterial agent.

  • Celecoxib: : A selective COX-2 inhibitor with anti-inflammatory properties.

Properties

IUPAC Name

2-ethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-4-30-21-12-10-19(17(2)3)16-22(21)31(28,29)24-14-15-26-23(27)13-11-20(25-26)18-8-6-5-7-9-18/h5-13,16-17,24H,4,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTACZOADQUPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.